5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid
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Description
5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Chemical Reactions Analysis
Thiazole, the parent compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid are not provided in the search results.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could potentially be used in the synthesis of these indole derivatives.
Antileishmanial and Antimalarial Applications
Some compounds with similar structures have shown potent in vitro antipromastigote activity . Therefore, “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” might also have potential applications in antileishmanial and antimalarial treatments.
Antimicrobial Applications
Hydrazide-hydrazones, a class of compounds that can be synthesized from carboxylic acids, have been reported to have significant antimicrobial activity . “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could potentially be used to synthesize novel hydrazide-hydrazones with antimicrobial properties.
Synthesis of Alkaloids
Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, have a wide range of pharmacological activities. “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could potentially be used in the synthesis of novel alkaloids .
Development of New Drugs
Given its potential applications in the synthesis of biologically active compounds and its possible antimicrobial properties, “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could be used in the development of new drugs .
Research in Organic Chemistry
“5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could be used as a starting material in various organic reactions, contributing to the advancement of research in organic chemistry .
properties
IUPAC Name |
5-formyl-3-methyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3-5(6(9)10)4(2-8)11-7-3/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAPTTQOELWCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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